molecular formula C15H13N3O4 B1320972 1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione CAS No. 76361-14-3

1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

Cat. No. B1320972
CAS RN: 76361-14-3
M. Wt: 299.28 g/mol
InChI Key: PVENCEDSKVTUAC-UHFFFAOYSA-N
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Description

“1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione” is a chemical compound with the molecular formula C15H13N3O4 . It is a derivative of oxazines, which are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

Scientific Research Applications

AMPA Receptor Modulators

Compounds with the oxazine dione structure have been reported to modulate AMPA receptors, which are involved in fast synaptic transmission in the central nervous system. This application has implications for the treatment of neurological disorders and enhancing cognitive functions.

Each of these applications represents a unique field of research where 1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione could have significant impact. The compound’s versatility is due to the various functional groups that can be attached to its scaffold, providing a wide range of biological activities .

properties

IUPAC Name

1-(2-methoxyethyl)-7-phenylpyrimido[4,5-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-21-8-7-18-13-11(14(19)22-15(18)20)9-16-12(17-13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVENCEDSKVTUAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=NC(=NC=C2C(=O)OC1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608753
Record name 1-(2-Methoxyethyl)-7-phenyl-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyethyl)-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

CAS RN

76361-14-3
Record name 1-(2-Methoxyethyl)-7-phenyl-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76361-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxyethyl)-7-phenyl-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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